![molecular formula C25H19F3N4O3 B3746960 2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)
2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide
Overview
Description
The compound you mentioned is a complex organic molecule. It may be related to other organic compounds used as building blocks in various chemical syntheses . It’s also possible that it has some biological activity, as suggested by its structural similarity to known inhibitors .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, depending on the conditions and reagents used . Again, without specific information, a detailed analysis of its chemical reactions isn’t possible.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[[4-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O3/c1-35-21-10-6-5-9-19(21)23(33)30-24(34)29-17-11-13-18(14-12-17)32-22(25(26,27)28)15-20(31-32)16-7-3-2-4-8-16/h2-15H,1H3,(H2,29,30,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRLYOVHBBUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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